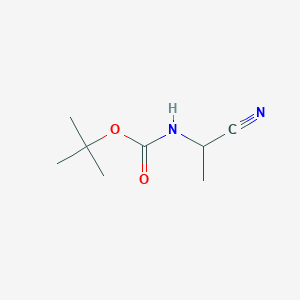

tert-butyl N-(1-cyanoethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

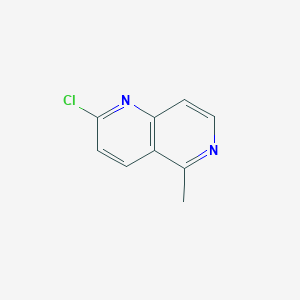

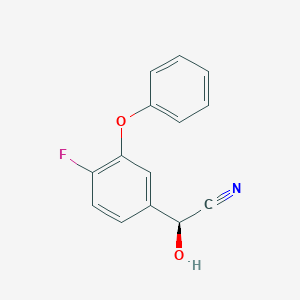

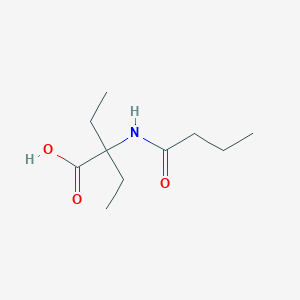

“tert-butyl N-(1-cyanoethyl)carbamate” is a chemical compound with the molecular formula C8H14N2O2 . It has a molecular weight of 170.21 . The IUPAC name for this compound is tert-butyl 1-cyanoethylcarbamate .

Synthesis Analysis

While specific synthesis methods for “tert-butyl N-(1-cyanoethyl)carbamate” were not found in the search results, carbamates in general are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are often used as a peptide bond surrogate .Molecular Structure Analysis

The InChI code for “tert-butyl N-(1-cyanoethyl)carbamate” is 1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“tert-butyl N-(1-cyanoethyl)carbamate” is a powder with a melting point of 91-93°C . The compound should be stored at room temperature .Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

tert-butyl N-(1-cyanoethyl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during the synthesis of complex organic molecules, particularly in the pharmaceutical industry where anilines are common intermediates.

Intermediate for Natural Product Synthesis

This compound serves as a key intermediate in the synthesis of natural products like jaspine B . Jaspine B has been isolated from various sponges and exhibits cytotoxic activity against several human carcinoma cell lines, making it a compound of interest in cancer research.

Chemical Synthesis

The compound is involved in chemical synthesis processes, particularly in the development of new synthetic routes for complex molecules. Its cyanoethyl group can act as a versatile building block for the construction of various chemical structures .

Chromatography

tert-butyl N-(1-cyanoethyl)carbamate: may be used in chromatography as a standard or reference compound due to its well-defined properties, such as melting point and purity. It helps in the calibration of equipment and the validation of analytical methods .

Analytical Chemistry

In analytical chemistry, this compound can be used to study reaction mechanisms and kinetics. Its stability under different conditions makes it an ideal candidate for such experiments, providing insights into the behavior of similar compounds .

Safety and Hazards

“tert-butyl N-(1-cyanoethyl)carbamate” is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name |

tert-butyl N-(1-cyanoethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKPFOKNXKRFTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-cyanoethyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)

![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)